2-(Methanesulphonyl)acetamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methanesulphonyl)acetamidine is an organic compound with the molecular formula C3H8N2O2S It is characterized by the presence of a methanesulphonyl group attached to an acetamidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methanesulphonyl)acetamidine typically involves the reaction of methanesulfonyl chloride with acetamidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3SO2Cl+CH3C(=NH)NH2→CH3SO2CH2C(=NH)NH2+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 2-(Methanesulphonyl)acetamidine can undergo various chemical reactions, including:
Oxidation: The methanesulphonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methanesulphonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted acetamidines depending on the nucleophile used.
Scientific Research Applications
2-(Methanesulphonyl)acetamidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methanesulphonyl)acetamidine involves its interaction with specific molecular targets. The methanesulphonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of protein function.
Comparison with Similar Compounds
Acetamidine: A simpler analogue without the methanesulphonyl group.
Methanesulfonamide: Contains the methanesulphonyl group but lacks the acetamidine moiety.
Sulfonylureas: A class of compounds with similar sulfonyl functional groups.
Uniqueness: 2-(Methanesulphonyl)acetamidine is unique due to the combination of the methanesulphonyl and acetamidine groups This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in ways that similar compounds cannot
Properties
IUPAC Name |
2-methylsulfonylethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c1-8(6,7)2-3(4)5/h2H2,1H3,(H3,4,5) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWHJVHAENLIEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596965 |
Source
|
Record name | (Methanesulfonyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183180-66-7 |
Source
|
Record name | (Methanesulfonyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.